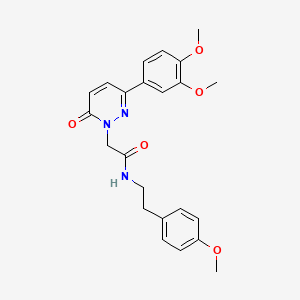

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

描述

This compound, with the molecular formula C₂₃H₂₅N₃O₅ (estimated based on structural analogs in and ), features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at the 3-position. The acetamide side chain is linked to a 4-methoxyphenethylamine moiety. Pyridazinone derivatives are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects . The methoxy groups on both aromatic rings enhance lipophilicity and may influence receptor binding affinity, as seen in structurally related compounds (e.g., tetrahydroisoquinoline derivatives in ). While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with analogs reported for antipyretic and receptor-targeting applications .

属性

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-29-18-7-4-16(5-8-18)12-13-24-22(27)15-26-23(28)11-9-19(25-26)17-6-10-20(30-2)21(14-17)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYCXODIENLGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on existing literature.

- Molecular Formula : C23H25N3O6

- Molecular Weight : 439.47 g/mol

- Structure : The compound contains a pyridazinone core, methoxy groups, and an acetamide functional group which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. Key mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.

- Receptor Modulation : It might interact with cell surface receptors, altering signaling pathways that regulate cell growth and differentiation.

- Gene Expression Regulation : The compound could influence gene expression associated with disease progression.

Biological Activity

Research indicates that the compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential anticancer properties due to its structural similarity to known antineoplastic agents.

- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, indicating a potential for antimicrobial applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- A study on pyridazinone derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the pyridazinone structure can enhance antitumor activity .

- Research on methoxy-substituted phenyl compounds indicated promising anti-inflammatory effects in animal models, highlighting the importance of functional groups in modulating biological responses .

Table of Related Compounds and Their Activities

| Compound Name | Biological Activity |

|---|---|

| N-(4-hydroxyphenyl)acetamide | Analgesic and antipyretic |

| N-(3-amino-4-methoxyphenyl)acetamide | Anti-inflammatory |

| 2-(6-Oxopyridazin-1-yl)acetic acid | Antimicrobial |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:

*Molecular weight estimated based on and .

Key Observations:

Substituent Effects on Pyridazinone Core: The 3,4-dimethoxyphenyl group in the target compound (vs. Chlorinated pyridazinones (e.g., ) exhibit higher electrophilicity, which may improve enzyme inhibition but increase toxicity risks .

Side Chain Modifications :

- The 4-methoxyphenethyl group in the target compound balances lipophilicity and solubility compared to bulkier analogs like Y041-4925 (4-phenylbutan-2-yl) .

- Piperazinyl/piperidinyl side chains () introduce basic nitrogen atoms, improving water solubility and pharmacokinetic profiles .

Synthetic Routes :

- The target compound is likely synthesized via amide coupling between 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid and 4-methoxyphenethylamine, analogous to methods in and .

- Chlorinated analogs () require harsh conditions (thionyl chloride/DMF), whereas methoxy-substituted derivatives may use milder coupling agents like BOP () .

Pharmacological Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。